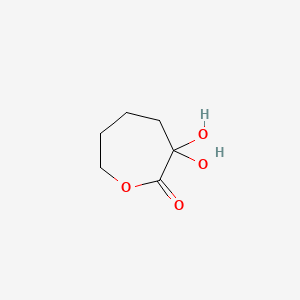
3,3-Dihydroxyoxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dihydroxyoxepan-2-one: is an organic compound belonging to the class of oxepanones It is characterized by the presence of two hydroxyl groups at the 3rd position and a lactone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dihydroxyoxepan-2-one typically involves the ring-opening polymerization of ε-caprolactone followed by selective hydroxylation. The reaction conditions often include the use of catalysts such as stannous octoate and controlled temperature settings to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process involving the polymerization of ε-caprolactone in the presence of a suitable catalyst. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dihydroxyoxepan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The lactone ring can be reduced to form diols.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
3,3-Dihydroxyoxepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biodegradable polymers.
Biology: Employed in the development of drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of 3,3-Dihydroxyoxepan-2-one involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The compound’s ability to undergo polymerization also plays a crucial role in its applications in material science.
Comparison with Similar Compounds
ε-Caprolactone: A precursor in the synthesis of 3,3-Dihydroxyoxepan-2-one.
3,3-Dihydroxybutan-2-one: Shares similar hydroxylation patterns but differs in ring structure.
Uniqueness: this compound is unique due to its specific ring structure and the presence of two hydroxyl groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized polymers and biomedical applications.
Properties
CAS No. |
54006-79-0 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
3,3-dihydroxyoxepan-2-one |
InChI |
InChI=1S/C6H10O4/c7-5-6(8,9)3-1-2-4-10-5/h8-9H,1-4H2 |
InChI Key |
VDHWOHDSOHPGPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(=O)C(C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


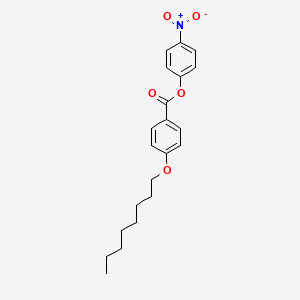
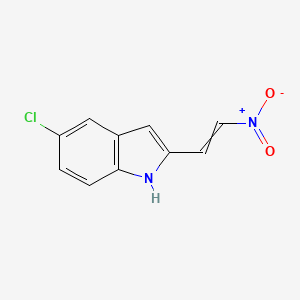
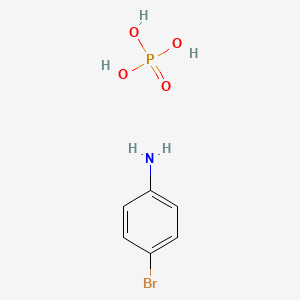
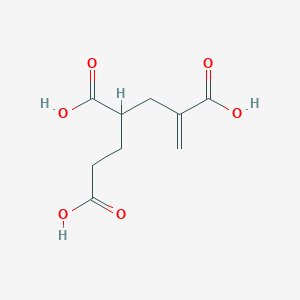
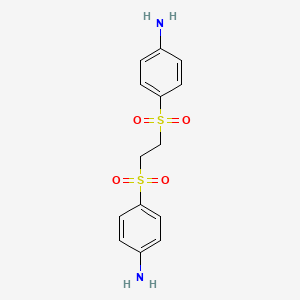
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)


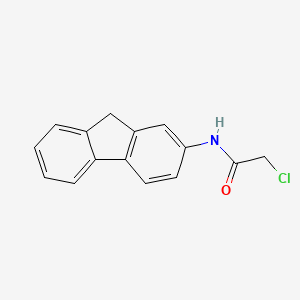

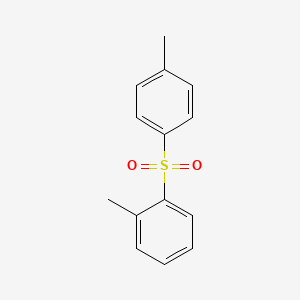
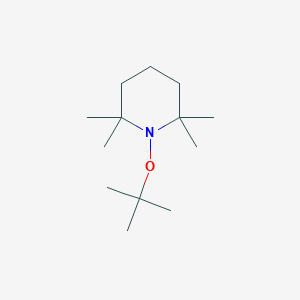
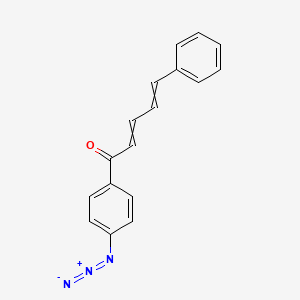
![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
